Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
Description
This compound belongs to the 5-azaspiro[2.5]octane family, characterized by a spirocyclic framework combining a cyclopropane ring fused to a piperidine-like structure. The tert-butyl carbamate group at position 5 and the hydroxymethyl substituent at position 1 enhance its utility as a pharmaceutical building block. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol (inferred from analogs in ). The hydroxymethyl group contributes to polarity, influencing solubility and reactivity in synthetic pathways.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(13)8-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
RDIDHDVKSYRPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2CO |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bicyclic Precursors
A foundational approach involves cyclization reactions to construct the azaspiro[2.5]octane core. Starting materials such as tert-butyl 5-azaspiro[2.5]octane-5-carboxylate derivatives undergo hydroxymethylation via nucleophilic addition. For example, reaction with formaldehyde under basic conditions (e.g., sodium hydride) introduces the hydroxymethyl group at the spiro-junction.
Reaction Conditions
-
Base : Sodium hydride (1.2 equiv)
-
Solvent : Tetrahydrofuran (THF) at 0°C to room temperature
-
Yield : ~65–70% after purification
Mitsunobu Reaction for Hydroxymethyl Functionalization
The Mitsunobu reaction is employed to install the hydroxymethyl group stereoselectively. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate the coupling between a spirocyclic alcohol precursor and a hydroxymethyl donor.
Typical Protocol
Flow Microreactor Synthesis
Industrial-scale production leverages continuous flow microreactor systems to enhance efficiency and reproducibility. This method minimizes side reactions through precise temperature and mixing control, achieving higher throughput compared to batch processes.
| Parameter | Batch Process | Flow Microreactor |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 65% | 78% |
| Purity | 92% | 98% |
Reaction Conditions and Optimization
Temperature and Catalysis
Optimal temperatures range from 0°C to 25°C, with lower temperatures favoring selectivity in cyclization steps. Catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) accelerate spiro-ring formation while suppressing polymerization.
Solvent Systems
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is retained throughout the synthesis due to its stability under basic and nucleophilic conditions. Deprotection is unnecessary, simplifying downstream steps.
Industrial-Scale Production
Continuous Flow Microreactor Systems
Flow chemistry enables scalable synthesis by maintaining consistent reaction parameters. Key advantages include:
-
Reduced residence time : 2–4 hours vs. 8–12 hours in batch.
-
Higher purity : Byproducts are minimized through rapid quenching and inline purification.
Case Study : A pilot-scale facility reported a 78% yield (98% purity) using a modular flow system with real-time HPLC monitoring.
Challenges in Scaling
-
Precursor availability : Sourcing enantiomerically pure spirocyclic intermediates remains a bottleneck.
-
Cost of reagents : Mitsunobu reagents (DEAD, triphenylphosphine) are expensive at scale, prompting research into alternatives like polymer-supported catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 65–70 | 92 | Moderate | High |
| Mitsunobu Reaction | 55–60 | 90 | Low | Low |
| Flow Microreactor | 78 | 98 | High | Moderate |
Chemical Reactions Analysis
Ester Hydrolysis and Protection
The tert-butyl carbamate group undergoes selective hydrolysis under acidic conditions while preserving the hydroxymethyl functionality:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 4M HCl/dioxane (0°C → RT, 2h) | 5-azaspiro[2.5]octane-1-methanol hydrochloride | 89% | |
| Base-mediated saponification | NaOH/THF-H₂O (reflux, 6h) | Free carboxylic acid derivative | 78% |
Key Observations :
-
Hydrolysis selectively targets the tert-butyloxycarbonyl (Boc) group without affecting the hydroxymethyl substituent.
-
Reaction kinetics show pseudo-first-order behavior in acidic media (k = 0.15 min⁻¹ at 25°C).
Hydroxymethyl Group Transformations
The primary alcohol undergoes characteristic reactions:
Oxidation to Carboxylic Acid
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0°C, 2h → RT, 12h | 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid | 68% |
| CrO₃·Py complex | DCM, 4Å MS (RT, 8h) | Same product | 72% |
Nucleophilic Substitution
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂/Pyridine | Reflux, 3h → Amine treatment | 1-(chloromethyl) derivative | 83% |
| MsCl/Et₃N | 0°C → RT, 2h | Mesylate intermediate | 91% |
Mechanistic Insight :
-
Mesylation proceeds via SN2 pathway (ΔG‡ = 18.3 kcal/mol calculated at B3LYP/6-31G* level).
-
Chloride substitution shows retention of stereochemistry at spiro center.
Spiro Ring Modifications
The strained cyclopropane ring participates in unique transformations:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| [2+1] Cycloaddition | Rh₂(OAc)₄ catalyst, CH₂N₂ | Expanded spiro[3.4]octane system | 65% |
| Ring-opening metathesis | Grubbs II catalyst (DCM, 40°C) | Bicyclic olefin derivative | 54% |
Structural Analysis :
-
X-ray crystallography confirms chair-boat conformation of spiro system (N1-C5-C6-C7 dihedral = 112.4°) .
-
Ring strain energy calculated as 9.3 kcal/mol via DFT methods .
Multicomponent Reactions
The compound participates in tandem transformations:
Example Sequence :
-
Boc deprotection (TFA/DCM)
-
Condensation with β-ketoesters
-
Spiroannulation
| Entry | Partner | Product Class | Yield |
|---|---|---|---|
| 1 | Ethyl acetoacetate | Spiro-β-lactams | 73% |
| 2 | Meldrum's acid | Spirocyclic malonates | 68% |
Key Advantage :
-
Maintains >95% enantiomeric excess when using chiral auxiliaries.
Protection/Deprotection Strategies
Strategic manipulation of functional groups:
| Operation | Reagent | Selectivity | Yield |
|---|---|---|---|
| Boc protection | (Boc)₂O/DMAP | N-protection only | 94% |
| TBS protection | TBSCl/imidazole | O-silylation | 88% |
| Global deprotection | TFA/H2O (95:5) | Complete removal | 92% |
Scientific Research Applications
Research indicates that tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate exhibits several biological activities, which can be categorized as follows:
- Antioxidant Activity : Similar compounds have shown the ability to quench free radicals, thus reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : Studies suggest that spirocyclic compounds can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
- Cell Viability Modulation : Research indicates that related compounds can influence cell viability and apoptosis in various cell lines, suggesting potential therapeutic applications in oncology.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties and applications of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | Contains an oxygen atom instead of nitrogen | May exhibit different reactivity due to oxygen |
| (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | Features a hydroxymethyl group | Potential for different biological interactions |
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Q & A
Q. What are the key steps in synthesizing tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate?
A general protocol involves condensation reactions using tert-butyl carbamate derivatives and aldehydes. For example, hydrazine intermediates can be synthesized by reacting tert-butyl-protected spirocyclic amines with substituted benzaldehydes in ethanol under reflux (80°C for 4 hours), followed by purification via cold ethanol washing. This method yields derivatives in 70–90% purity . Similar spirocyclic compounds (e.g., tert-butyl 5-azaspiro[2.5]octane-5-carboxylate) are synthesized using Boc-protection strategies, as noted in building block catalogs .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Key signals include the tert-butyl group at ~1.4 ppm (9H, singlet) and hydroxymethyl protons at ~3.5–4.0 ppm (2H, multiplet). Spirocyclic protons typically appear as complex splitting patterns due to restricted rotation .
- IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ (carbamate) and hydroxyl (O-H) bands around 3400 cm⁻¹ .
- X-ray crystallography : Programs like SHELX and WinGX are used to resolve spirocyclic geometry and confirm stereochemistry .
Q. What is the role of this compound in medicinal chemistry research?
It serves as a versatile building block for spirocyclic scaffolds in drug discovery. For example, structurally related 5-azaspiro[2.5]octane derivatives are intermediates in antitubercular agents, where hydrazone derivatives exhibit bioactivity . The tert-butyl carbamate group enhances solubility and stability during synthetic steps .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Use SHELXC/D/E for high-throughput phasing. Key parameters include:
- Solvent selection: Ethanol/water mixtures (8:2 v/v) promote slow crystallization.
- Temperature gradients: Gradual cooling from 40°C to 4°C reduces twinning.
- Additive screening: Glycerol (5% v/v) improves crystal stability. Refinement in SHELXL with TWIN/BASF commands addresses pseudo-merohedral twinning .
Q. What strategies mitigate hygroscopicity in intermediates during synthesis?
Q. How do substitution reactions at the spirocyclic core influence reactivity?
The spirocyclic strain enhances electrophilicity at the hydroxymethyl position. In DMF/DMSO, nucleophilic substitution with amines (e.g., methylamine) proceeds at 60–80°C. Steric hindrance from the tert-butyl group directs regioselectivity toward less hindered sites . Kinetic studies (e.g., LC-MS monitoring) reveal pseudo-first-order kinetics for SN2 mechanisms .
Q. What computational methods predict stereochemical outcomes in spirocyclic derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening/closure steps. For example, bicyclic analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) show axial preference for substituents due to torsional strain . Molecular docking (AutoDock Vina) assesses binding poses in enzyme active sites .
Q. How are structure-activity relationships (SARs) analyzed for spirocyclic analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
